Cas no 14287-98-0 (N,N,N',N'-Tetrabutylmalonamide)
N,N,N',N'-Tetrabutylmalonamide Chemical and Physical Properties
Names and Identifiers
-
- Propanediamide,N1,N1,N3,N3-tetrabutyl-
- N,N,N',N'-Tetrabutylmalonamide
- N,N,N',N'-tetrabutylpropanediamide
- N-Tetra-n-butyl-malonamid
- T0514-0214
- tetrabutyl malonamide
- Zinc03885944
- N1,N1,N3,N3-Tetrabutylmalonamide
- N,N,N'N'-Tetrabutylmalonamide
- N,N,N,N-Tetrabutylmalonamide
- AKOS001073433
- DTXSID70393012
- CS-0446372
- FT-0726066
- 14287-98-0
- T1968
- SCHEMBL283713
- MFCD00089288
- D92553
- Z56886367
- N1,N1,N3,N3-Tetrabutylpropanediamide; N,N,N',N'-Tetrabutylpropanediamide; Tetrabutylmalonamide
- QTVRIQFMPJRJAK-UHFFFAOYSA-N
-
- MDL: MFCD00089288
- Inchi: 1S/C19H38N2O2/c1-5-9-13-20(14-10-6-2)18(22)17-19(23)21(15-11-7-3)16-12-8-4/h5-17H2,1-4H3
- InChI Key: QTVRIQFMPJRJAK-UHFFFAOYSA-N
- SMILES: O=C(CC(N(CCCC)CCCC)=O)N(CCCC)CCCC
Computed Properties
- Exact Mass: 326.29300
- Monoisotopic Mass: 326.293328459g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 14
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.4
- Topological Polar Surface Area: 40.6
Experimental Properties
- Color/Form: Not determined
- Density: 0.9±0.1 g/cm3
- Boiling Point: 446.1±28.0 °C at 760 mmHg
- Flash Point: 164.9±16.4 °C
- Refractive Index: 1.4680 to 1.4720
- PSA: 40.62000
- LogP: 4.23410
- Solubility: Not determined
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
N,N,N',N'-Tetrabutylmalonamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26
- Risk Phrases:R36/37/38
- Safety Term:S26-36
- Storage Condition:4° CStore…,-4℃Store…Better
N,N,N',N'-Tetrabutylmalonamide Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N,N,N',N'-Tetrabutylmalonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T291205-5g |
N,N,N',N'-Tetrabutylmalonamide |
14287-98-0 | 5g |
$ 135.00 | 2022-06-02 | ||
| TRC | T291205-50g |
N,N,N',N'-Tetrabutylmalonamide |
14287-98-0 | 50g |
$ 1085.00 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1968-5g |
N,N,N',N'-Tetrabutylmalonamide |
14287-98-0 | 96.0%(GC) | 5g |
¥935.0 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1968-5G |
N,N,N',N'-Tetrabutylmalonamide |
14287-98-0 | >97.0%(GC) | 5g |
¥1670.00 | 2024-04-17 | |
| eNovation Chemicals LLC | Y1242204-1g |
N,N,N,N-TETRABUTYLMALONAMIDE |
14287-98-0 | 97% | 1g |
$180 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1242204-5g |
N,N,N,N-TETRABUTYLMALONAMIDE |
14287-98-0 | 97% | 5g |
$375 | 2024-06-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159450-1g |
N,N,N',N'-Tetrabutylmalonamide |
14287-98-0 | >97.0%(GC) | 1g |
¥175.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159450-5G |
N,N,N',N'-Tetrabutylmalonamide |
14287-98-0 | >97.0%(GC) | 5g |
¥605.90 | 2023-09-01 | |
| TRC | T291205-5000mg |
N,N,N',N'-Tetrabutylmalonamide |
14287-98-0 | 5g |
$167.00 | 2023-05-17 | ||
| TRC | T291205-50000mg |
N,N,N',N'-Tetrabutylmalonamide |
14287-98-0 | 50g |
$1309.00 | 2023-05-17 |
N,N,N',N'-Tetrabutylmalonamide Suppliers
N,N,N',N'-Tetrabutylmalonamide Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on N,N,N',N'-Tetrabutylmalonamide
Introduction to N,N,N',N'-Tetrabutylmalonamide (CAS No. 14287-98-0)
N,N,N',N'-Tetrabutylmalonamide, identified by its Chemical Abstracts Service (CAS) number CAS No. 14287-98-0, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its tetra-butyl substitution on the malonamide backbone, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.
The structure of N,N,N',N'-Tetrabutylmalonamide consists of a malonic acid derivative where each amino group is replaced by a butyl group. This substitution pattern enhances the compound's stability and reactivity, making it a valuable intermediate in various chemical syntheses. The butyl groups contribute to the compound's lipophilicity, which can be advantageous in certain pharmaceutical formulations where membrane permeability is a critical factor.
In recent years, N,N,N',N'-Tetrabutylmalonamide has been explored for its potential applications in the synthesis of complex organic molecules. Its utility as a building block in constructing more intricate structures has been demonstrated in several studies. For instance, researchers have utilized this compound to develop novel heterocyclic compounds, which are of great interest in medicinal chemistry due to their diverse biological activities.
One of the most compelling aspects of N,N,N',N'-Tetrabutylmalonamide is its role in the development of chiral compounds. The presence of bulky butyl groups can influence the stereochemistry of reactions, allowing for the synthesis of enantiomerically pure substances. This is particularly important in pharmaceuticals, where the efficacy and safety of a drug can be highly dependent on its stereochemical configuration.
Recent advancements in catalytic methods have further expanded the applications of N,N,N',N'-Tetrabutylmalonamide. Transition metal-catalyzed reactions, such as cross-coupling and hydrogenation processes, have been effectively employed using this compound as a precursor. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for constructing complex molecular architectures.
The pharmaceutical industry has shown particular interest in N,N,N',N'-Tetrabutylmalonamide due to its potential as a prodrug or intermediate in drug synthesis. Prodrugs are pharmacologically inactive compounds that are converted into active drugs within the body. The stability and reactivity profile of this compound make it an ideal candidate for such applications. Additionally, its role in synthesizing bioactive molecules has led to investigations into its potential therapeutic effects.
In conclusion, N,N,N',N'-Tetrabutylmalonamide (CAS No. 14287-98-0) is a multifaceted compound with significant implications in organic synthesis and pharmaceutical research. Its unique structural properties and reactivity make it a valuable tool for chemists and pharmacologists alike. As research continues to uncover new applications for this compound, its importance in advancing chemical and medicinal sciences is likely to grow.
14287-98-0 (N,N,N',N'-Tetrabutylmalonamide) Related Products
- 91914-98-6(Propanediamide,N1,N3-dibutyl-N1,N3-dimethyl-)
- 1220034-75-2(3-Amino-N-butyl-N-methylpropanamide hydrochloride)
- 127192-89-6(N-heptyl-N',N'-bis[6-({3-[heptyl(methyl)amino]-3-oxopropanoyl}amino)hexyl]-N-methylpropanediamide)
- 61935-14-6(4,8,12,16-Tetraazanonadecanediamide, N,N,N',N'-tetrabutyl-7,13-dioxo- (9CI))
- 54561-77-2(1,3-Bis(piperidin-1-yl)propane-1,3-dione)
- 27579-35-7(Pyrrolidine,1,1'-(1,3-dioxo-1,3-propanediyl)bis- (9CI))
- 119110-38-2(Propanediamide,N1,N1'-1,8-octanediylbis[N3-heptyl-N3-methyl-)
- 135734-39-3(Propanediamide,N1-heptyl-N3,N3-bis[8-[[3-(heptylmethylamino)-1,3-dioxopropyl]amino]octyl]-N1-methyl-)
- 160687-46-7((3-oxo-3-pyrrolidin-1-ylpropyl)amine)
- 60345-68-8(Propanamide, 3-amino-N,N-didodecyl-)